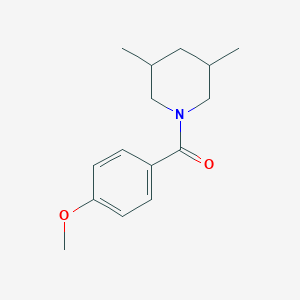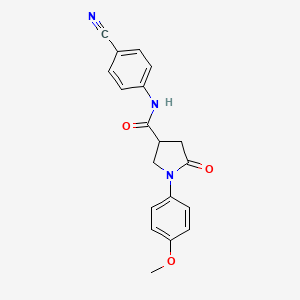
N-(4-chlorophenyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: Known for its antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.
N-(4-bromophenyl)-3,4-dimethoxybenzamide: Similar structure but with a bromine atom instead of chlorine, potentially leading to different biological activities.
Uniqueness
N-(4-chlorophenyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and chloro substituents on the benzene ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H14ClNO3 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
ZCGMPFHAZJNEOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)
![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)

![3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961131.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961142.png)
![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)

![4-[(2-methylpropanoyl)amino]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14961167.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B14961171.png)
![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)
![N-(3-chlorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961175.png)
![2-(4-fluorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14961179.png)

